molecular formula C16H12N2O2S B2903400 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide CAS No. 93666-41-2

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide

Cat. No.: B2903400
CAS No.: 93666-41-2
M. Wt: 296.34
InChI Key: FVPAGAJMZNUMER-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide typically involves the reaction of 2-aminobenzothiazine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-4H-1,3-benzothiazin-2-yl)acetonitrile
  • N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine
  • N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide

Uniqueness

Compared to similar compounds, 2-(4-oxo-4H-1,3-benzothiazin-2-yl)-N-phenylacetamide stands out due to its unique phenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications.

Properties

IUPAC Name

2-(4-oxo-1,3-benzothiazin-2-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-14(17-11-6-2-1-3-7-11)10-15-18-16(20)12-8-4-5-9-13(12)21-15/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPAGAJMZNUMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NC(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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